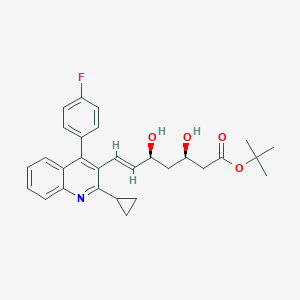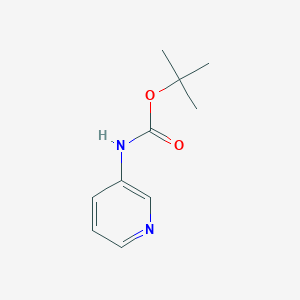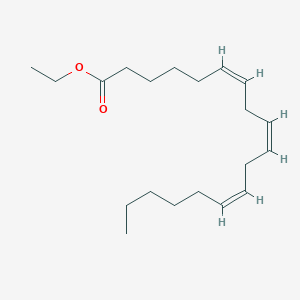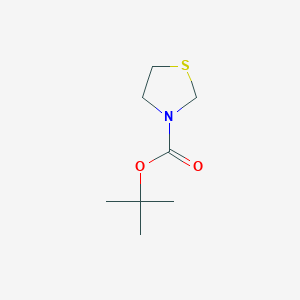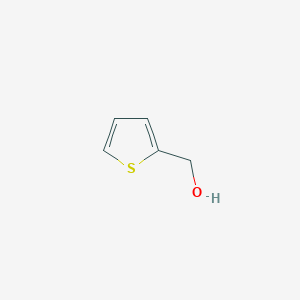
2-Thiophenemethanol
Vue d'ensemble
Description
2-Thiophenemethanol is a heterocyclic building block used in pharmaceutical and organic synthesis . It is a component of the synthesis of styrylheterocycle analogs of reservatrol which act as apoptosis-inducing agents . It is also used in the preparation of diverse 2-aminothiophenes displaying biologically active antiproliferative activity .
Synthesis Analysis
2-Thiophenemethanol can be synthesized using various methods . One method involves the hydrodehalogenation of halogenated heterocycles . The reaction conditions include the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride, sodium tetrahydroborate, and N,N,N,N,-tetramethylethylenediamine in tetrahydrofuran at 25°C for 10 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 2-Thiophenemethanol is C5H6OS . The molecular weight is 114.17 . The IUPAC Standard InChI is InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 .Chemical Reactions Analysis
2-Thiophenemethanol can undergo electrocatalytic oxidation to 2-thiophenemethanal in an aqueous acidic medium . This process uses MnO2–Pi dispersed nanocarbon spheres on a carbon fiber paper electrode .Physical And Chemical Properties Analysis
2-Thiophenemethanol has a melting point of 0°C and a boiling point of 207°C (lit.) . Its density is 1.205 g/mL at 25°C (lit.) . The refractive index is n20/D 1.564 (lit.) . It is clear colorless to light yellow in color . It has a savory roasted coffee odor at 0.10% in propylene glycol . Its water solubility is 40 g/L at 20°C .Applications De Recherche Scientifique
Organic Synthesis Intermediate
2-Thiophenemethanol is often used as an intermediate in the synthesis of more complex organic compounds. Its presence in various chemical catalogs, such as Sigma-Aldrich, suggests its utility in synthetic chemistry for constructing thiophene-containing molecules which are prevalent in pharmaceuticals and agrochemicals .
Electrooxidation Studies
A study published in the Royal Society of Chemistry highlights the use of 2-Thiophenemethanol in electrooxidation processes. It was used to test the electrocatalytic activity of modified electrodes for the oxidation of 2-thiophenemethanol to 2-thiophenemethanal, an important reaction in organic electrochemistry .
Material Science Research
The modification of electrode surfaces with compounds like 2-Thiophenemethanol can alter their physical properties, such as porosity and roughness, which are critical factors in material science research, particularly for applications requiring high surface area .
Analytical Chemistry
As a standard reference material listed in databases like NIST Chemistry WebBook, 2-Thiophenemethanol serves an important role in analytical chemistry for calibration and validation of analytical methods and instruments .
Chemical Education
Suppliers like Thermo Scientific indicate that 2-Thiophenemethanol is used in educational settings, likely for teaching purposes related to organic chemistry and synthesis techniques .
Safety and Hazards
2-Thiophenemethanol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . It should be handled only in a well-ventilated area or outdoors .
Orientations Futures
Propriétés
IUPAC Name |
thiophen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGMBGIFODUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212979 | |
| Record name | 2-Thienylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Clear colourless to yellow liquid; Savoury roasted aroma with coffee notes | |
| Record name | Thiophene-2-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17462 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Thienylmethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 207.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Thiophenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 2-Thienylmethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.205-1.215 (20°) | |
| Record name | 2-Thienylmethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Thiophene-2-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17462 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Thiophenemethanol | |
CAS RN |
636-72-6 | |
| Record name | 2-Thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thienylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thienylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279633QQ3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Thiophenemethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Thiophenemethanol?
A1: 2-Thiophenemethanol has the molecular formula C5H6OS and a molecular weight of 114.17 g/mol. [, , , , , , , , , , , ]
Q2: Can you describe the spectroscopic data available for 2-Thiophenemethanol?
A2: While the provided abstracts don't detail specific spectroscopic data, typical characterization techniques include:
Q3: How does 2-Thiophenemethanol contribute to the synthesis of Sulfur-doped materials?
A3: 2-Thiophenemethanol serves as a sulfur source in synthesizing sulfur-doped materials like mesoporous carbon. [, , , ] During high-temperature carbonization, the sulfur atom from 2-Thiophenemethanol is incorporated into the carbon framework, modifying its electrochemical properties. This doping enhances the material's performance in applications like supercapacitors and lithium-ion batteries.
Q4: Can 2-Thiophenemethanol be used in catalytic reactions?
A4: Yes, 2-Thiophenemethanol can act as a reactant in catalytic reactions. For example, it has been used in Manganese-catalyzed dehydrogenative coupling reactions with ketones to synthesize thiophene-substituted ketones. [] These reactions offer an efficient and greener route to valuable organic compounds.
Q5: How does the presence of 2-Thiophenemethanol affect the Maillard reaction?
A5: Studies on Maillard model reaction systems (L-cysteine and D-xylose) demonstrate that the addition of (E)-2-octenal significantly influences the volatile products formed. [] This suggests that 2-Thiophenemethanol, as a structurally similar compound, may also impact the Maillard reaction by altering the formation pathways and concentrations of volatile compounds.
Q6: Are there applications for 2-Thiophenemethanol in electrochemistry?
A6: Research highlights the use of 2-Thiophenemethanol in synthesizing electrocatalytically active materials. For instance, it's been employed in creating sulfur-doped ordered mesoporous carbon hollow spheres. [] These spheres demonstrate high catalytic activity for the oxygen reduction reaction (ORR) in alkaline media, proving potentially valuable for fuel cell applications.
Q7: How does 2-Thiophenemethanol contribute to the fabrication of SERS-active nanomaterials?
A7: 2-Thiophenemethanol acts as a reducing agent in the facile preparation of SERS-active, nanogap-rich gold nanoleaves. [] This simple synthesis at room temperature yields flat, sheet-like Au nanoleaves with numerous nanogap hotspots. These hotspots, combined with the high-index facets of the nanoleaves, contribute to their enhanced Surface-Enhanced Raman Scattering (SERS) activity.
Q8: Can 2-Thiophenemethanol be used in the synthesis of metal complexes?
A8: Yes, 2-Thiophenemethanol can be used as a ligand in the synthesis of metal complexes. For example, it forms a copper(II) complex with a dinuclear structure, as demonstrated by the crystal structure of (μ-Cl)2[CuCl(κ2-N,N-Hpyet)]2. [] This complex exhibits catalytic activity in the aerobic oxidation of benzyl alcohol derivatives and other alcohols to their corresponding aldehydes.
Q9: What about applications in fluorescent reagent development?
A9: Derivatives of 2-Thiophenemethanol, specifically 5-(4-Pyridyl)-2-thiophenemethanol, have been investigated as fluorescent reagents for carboxylic acid determination using HPLC. [, ] The reagent reacts with carboxylic acids to form fluorescent esters, enabling their sensitive detection and quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)



![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)



